2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a molecular formula of C27H23ClN2O4S . This compound features a unique structure that includes a benzoic acid moiety, a furan ring, and a thiazolidinone ring, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the furan and benzoic acid moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid include other thiazolidinone derivatives and benzoic acid derivatives .
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H23ClN2O4S |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
2-chloro-5-[5-[(Z)-(3-cyclohexyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H23ClN2O4S/c28-22-13-11-17(15-21(22)26(32)33)23-14-12-20(34-23)16-24-25(31)30(19-9-5-2-6-10-19)27(35-24)29-18-7-3-1-4-8-18/h1,3-4,7-8,11-16,19H,2,5-6,9-10H2,(H,32,33)/b24-16-,29-27? |
InChI Key |
WDFIXNYZKJRFNL-NWEZUEQQSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
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